URMC-099 (3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine) is a small-molecule kinase inhibitor developed at the University of Rochester Medical Center. [ [], [] ] It exhibits inhibitory activity against multiple kinases, notably mixed lineage kinase 3 (MLK3), leucine-rich repeat kinase 2 (LRRK2), and FMS-like tyrosine kinase 3 (FLT3). [ [], [], [], [], [], [] ] URMC-099 demonstrates favorable brain penetration characteristics, making it a valuable tool in investigating neurological disorders. [ [], [], [] ] In scientific research, URMC-099 serves as a pharmacological tool to elucidate the roles of these kinases in various cellular processes and disease models.
URMC-099 primarily acts as an ATP-competitive inhibitor of its target kinases, including MLK3, LRRK2, and FLT3. [ [], [], [], [], [], [] ] By binding to the ATP-binding pocket of these kinases, URMC-099 prevents phosphorylation of downstream substrates, thereby modulating signaling cascades involved in inflammation, cell survival, and other cellular processes.
URMC-099 is an orally bioavailable compound with good brain penetration. [] It exhibits potent inhibitory activity against its target kinases, with an IC50 value of 14 nM for MLK3. [] Furthermore, URMC-099 demonstrates minimal interference with key human CYP450 enzymes or hERG channels, indicating a favorable safety profile. []
URMC-099 has shown promising results in preclinical models of HAND. It effectively reduces inflammatory cytokine production by HIV-1 Tat-exposed microglia and protects neuronal axons from destruction. [] In vivo studies have demonstrated its ability to reduce neuroinflammation, protect neuronal architecture, and alter microglial morphology in response to HIV-1 Tat exposure. []
Research suggests that MLK3 plays a role in cardiac remodeling and heart failure. URMC-099 has been shown to attenuate cardiac fibroblast activation, reduce cardiac hypertrophy, and improve cardiac function in preclinical models of heart failure. [ [], [], [], [] ]
In EAE, an animal model of multiple sclerosis, URMC-099 has demonstrated neuroprotective effects. It attenuates microglial activation, prevents synaptic loss in the hippocampus, and reverses deficits in hippocampal-dependent contextual fear conditioning. [ [], [], [] ]
Recent studies suggest that URMC-099 may have therapeutic potential in Alzheimer's disease by promoting amyloid-β clearance through its effects on microglia. [ [], [], [], [] ]
URMC-099 has been investigated for its potential to enhance long-acting antiretroviral therapy. It facilitates the formation of intracellular drug depots in macrophages, leading to sustained release and improved antiretroviral responses. [ [], [] ]
URMC-099 has been studied in preclinical models of perioperative neurocognitive disorders. It has demonstrated the ability to prevent surgery-induced neuroinflammation and cognitive impairment. [ [], [] ]
Research suggests potential applications of URMC-099 in glioblastoma, where it has shown synergistic effects with other inhibitors in blocking tumor cell motility and focal adhesion formation. [ [], [] ]
Studies investigating the role of MLK3 in triple-negative breast cancer have explored the use of URMC-099. Findings suggest a complex interplay between MLK3, CTLA-4, and immune responses in this cancer type. []
Recent in vitro screening efforts have identified URMC-099 as a potential compound active against Toxoplasma gondii. This preliminary finding warrants further investigation into its potential therapeutic use against toxoplasmosis. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: